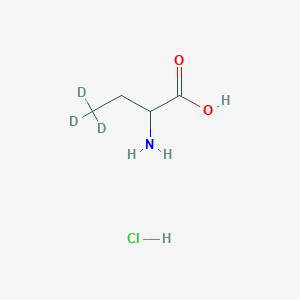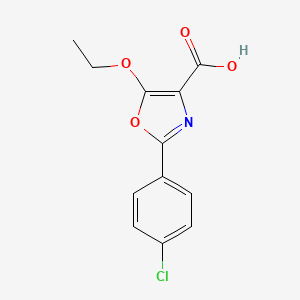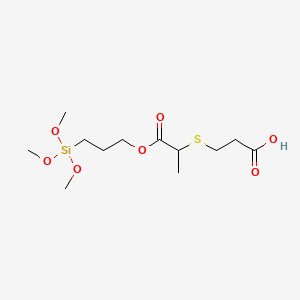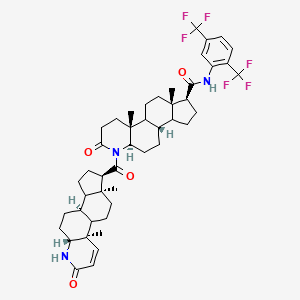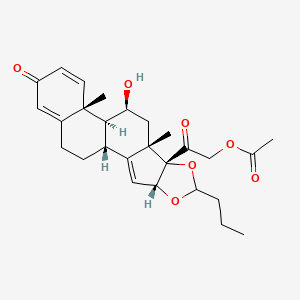
Isoproterenol Norsalsolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoproterenol Norsalsolinol is a synthetic compound that combines the properties of isoproterenol, a non-selective beta-adrenergic agonist, and norsalsolinol, a derivative of salsolinol. Isoproterenol is known for its ability to stimulate beta-adrenergic receptors, leading to increased heart rate and bronchodilation, while norsalsolinol has been studied for its potential neuroprotective effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoproterenol Norsalsolinol involves multiple steps, starting with the preparation of isoproterenol. Isoproterenol is synthesized from catechol through a series of reactions, including alkylation with isopropylamine. Norsalsolinol is synthesized from dopamine through a Pictet-Spengler reaction with acetaldehyde. The final step involves the coupling of isoproterenol and norsalsolinol under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Isoproterenol Norsalsolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated or acylated products.
科学研究应用
Isoproterenol Norsalsolinol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and synthetic pathways.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Studied for its potential therapeutic effects in treating cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Isoproterenol Norsalsolinol exerts its effects by stimulating beta-adrenergic receptors, leading to increased cyclic AMP (cAMP) levels. This activation results in the relaxation of bronchial, gastrointestinal, and uterine smooth muscles, increased heart rate and contractility, and vasodilation of peripheral vasculature. The compound also interacts with molecular targets involved in neuroprotection, such as reducing intracellular zinc levels and enhancing metallothionein synthesis.
相似化合物的比较
Similar Compounds
Isoproterenol: A non-selective beta-adrenergic agonist used to treat bradycardia and heart block.
Norsalsolinol: A derivative of salsolinol studied for its neuroprotective effects.
Epinephrine: A beta-adrenergic agonist with similar cardiovascular effects but with additional alpha-adrenergic activity.
Uniqueness
Isoproterenol Norsalsolinol is unique due to its combined properties of beta-adrenergic stimulation and potential neuroprotection. This dual action makes it a valuable compound for research in both cardiovascular and neurological fields.
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
2-propan-2-yl-3,4-dihydro-1H-isoquinoline-4,6,7-triol |
InChI |
InChI=1S/C12H17NO3/c1-7(2)13-5-8-3-10(14)11(15)4-9(8)12(16)6-13/h3-4,7,12,14-16H,5-6H2,1-2H3 |
InChI 键 |
INRCCYSSAUVXBX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CC(C2=CC(=C(C=C2C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)
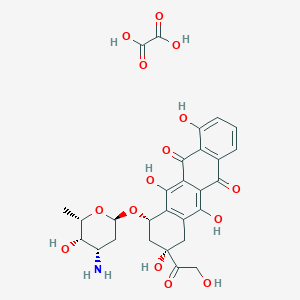
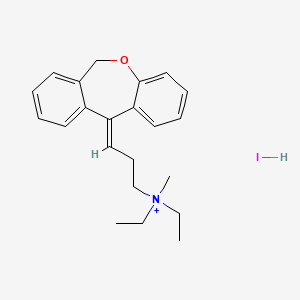
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)
